molecular formula C7H2ClF2NO3 B1333688 2,6-Difluoro-3-nitrobenzoyl chloride CAS No. 260552-98-5

2,6-Difluoro-3-nitrobenzoyl chloride

Cat. No.: B1333688
CAS No.: 260552-98-5
M. Wt: 221.54 g/mol
InChI Key: URMNSJGLMUMDDC-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry. This compound is known for its reactivity and is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride typically involves the nitration of 2,6-difluorobenzoyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is usually purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoyl derivatives.

    Reduction: The major product is 2,6-difluoro-3-aminobenzoyl chloride.

    Acylation: The products are typically aryl ketones.

Scientific Research Applications

2,6-Difluoro-3-nitrobenzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine and nitro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoyl chloride
  • 3-Nitrobenzoyl chloride
  • 2,4-Difluoro-3-nitrobenzoyl chloride

Uniqueness

2,6-Difluoro-3-nitrobenzoyl chloride is unique due to the presence of both fluorine and nitro groups on the benzoyl chloride framework. This combination imparts distinct electronic properties, making it more reactive compared to similar compounds. The dual electron-withdrawing effects enhance its electrophilicity, making it a valuable intermediate in various synthetic transformations .

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNSJGLMUMDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381848
Record name 2,6-difluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260552-98-5
Record name 2,6-difluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-difluoro-3-nitro-benzoic acid (48, 5.50 g, 27.1 mmol), thionyl chloride (20 mL, 300 mmol) is added, followed by N,N-dimethylformamide (0.1 mL, 2.0 mmol) and the reaction is heated in an oil bath at 80° C. After overnight reaction, the reaction mixture is concentrated under vacuum, azeotroped with toluene (2×) to provide the desired compound (49, 5.95 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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